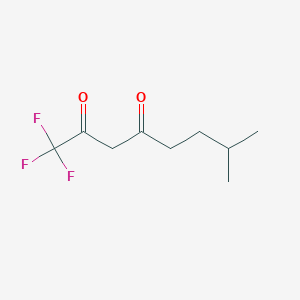
1,1,1-trifluoro-7-methyloctane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-7-methyloctane-2,4-dione is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . It is known for its high water solubility and low volatility, making it a valuable solvent for ionic compounds . This compound also exhibits good reactivity with metals such as formium (II) and acetylacetone .
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1,1,1-trifluoro-7-methyloctane-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-7-methyloctane-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves its ability to act as an acid or base by donating or accepting protons . This property allows it to participate in various chemical reactions, including complexation with metals and catalysis of organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-trifluoro-7-methyloctane-2,4-dione can be compared with other similar compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline derivatives.
Acetylacetone: A common ligand in coordination chemistry and used in various organic syntheses.
The uniqueness of this compound lies in its high water solubility, low volatility, and reactivity with metals, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
14189-31-2 |
|---|---|
Molekularformel |
C9H13F3O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Key on ui other cas no. |
14189-31-2 |
Synonyme |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















